N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound that contains several functional groups and rings . It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . The compound also contains a carboxamide group, which is a functional group derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and thiazole rings, as well as the carboxamide group . The difluorophenyl group would likely contribute to the compound’s overall polarity and could influence its interactions with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could increase the compound’s overall polarity .Scientific Research Applications
- c-Met Inhibition : Researchers have explored these heterocycles for their potential as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, the clinical candidate Savolitinib contains a similar structure and demonstrates c-Met inhibition .
- GABA A Modulation : Some derivatives of this compound have shown allosteric modulating activity on GABA A receptors, which play a crucial role in neurotransmission .
- Incorporating these heterocycles into polymers enhances their properties. For instance:
- BACE-1 (β-secretase 1) is a therapeutic target for Alzheimer’s disease. Some derivatives of this compound have demonstrated BACE-1 inhibition, making them potential candidates for drug development .
Medicinal Chemistry
Polymer Building Blocks
BACE-1 Inhibition
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been reported to exhibit antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may interact with a variety of cellular targets involved in these biological processes.
Mode of Action
It is known that thiazolo[3,2-a]pyrimidines can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . This suggests that the compound may interact with its targets through a variety of mechanisms, potentially including direct binding, inhibition, or modulation of target activity.
Biochemical Pathways
Given the reported biological activities of similar compounds, it is likely that the compound affects pathways related to cell proliferation, inflammation, and bacterial growth .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that the compound may have effects such as inhibition of cell proliferation, reduction of inflammation, and antibacterial activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,5-difluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N3O2S/c14-7-1-2-9(15)10(5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMVRGPGRUVIPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=CN=C3N(C2=O)C=CS3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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